The synthesis of PQR620 follows a scalable and efficient protocol that allows for large-scale production. The process begins with the preparation of 4-(difluoromethyl)pyridin-2-amine through a multi-step reaction involving difluorocarbene insertion techniques. This method is advantageous due to its high yield and practicality for industrial applications .
The synthesis typically involves several steps:
PQR620 features a distinct molecular structure characterized by its 1,3,5-triazine core linked to a pyridine moiety with a difluoromethyl substituent. The structural formula can be represented as follows:
PQR620 undergoes various chemical reactions, primarily focusing on its interaction with mTOR complexes. The compound acts by binding to the active site of mTOR, inhibiting its kinase activity.
PQR620 functions primarily as an allosteric inhibitor of mTORC1 and mTORC2. By binding to these complexes, it disrupts their activity, leading to decreased protein synthesis and cell proliferation.
PQR620 has shown promise in various scientific applications:
PQR620 features a complex bicyclic structure with strategically integrated heteroatoms that confer both target specificity and favorable pharmacokinetic properties. Key structural elements include:
Difluoromethylphenyl Group: Positioned adjacent to the triazine core, this hydrophobic moiety contributes to target affinity and metabolic stability [6] [10].
Table 1: Physicochemical and Structural Properties of PQR620
Property | Value | |
---|---|---|
Molecular Formula | C₂₁H₂₅F₂N₇O₂ | |
Molecular Weight | 445.47 g/mol | |
Hydrogen Bond Acceptors | 9 | |
Hydrogen Bond Donors | 1 | |
Rotatable Bonds | 4 | |
Topological Polar Surface Area | 102.52 Ų | |
XLogP | 2.66 | |
Solubility in DMSO | 6.4 mg/mL (14.37 mM) | [3] [10] |
The compound’s low number of rotatable bonds (4) and moderate lipophilicity (XLogP 2.66) comply with Lipinski’s rule of five (0 violations), predicting favorable oral bioavailability [6] [8]. The topological polar surface area (>100 Ų) typically impedes blood-brain barrier penetration, yet the oxo-azabicyclo moieties counterintuitively enable exceptional CNS penetration—a key design achievement [4] [10].
PQR620 functions as a catalytic ATP-competitive inhibitor binding directly to the kinase domain of mTOR, distinct from allosteric inhibitors like rapamycin (which target FKBP12) [2] [4]. This mechanism enables:
Ribosomal protein S6 (pSer235/236; IC₅₀ = 0.1 μM; mTORC1-dependent) [3] [10].
Table 2: Enzymatic and Cellular Inhibition Profile of PQR620
Target/Activity | IC₅₀/Kd | Biological Context | |
---|---|---|---|
mTOR kinase binding | 0.3 nM | Enzymatic assay | |
PI3Kα selectivity margin | >1,000-fold | Kinase panel screening | |
p-AKT (Ser473) suppression | 0.2 μM | A2058 melanoma cells | |
p-S6 (Ser235/236) suppression | 0.1 μM | A2058 melanoma cells | |
Lymphoma cell growth (IC₅₀) | 250 nM (median) | 44 cancer cell line panel | [3] [5] [9] |
Unlike rapalogs, which partially inhibit mTORC1 and induce compensatory AKT activation via mTORC2, PQR620’s dual-complex inhibition prevents this escape mechanism, resulting in more comprehensive pathway suppression [2] [4] [9].
The PI3K/AKT/mTOR cascade regulates critical cellular processes including proliferation, metabolism, and survival. Dysregulation of this pathway is implicated in epilepsy, neurodegenerative diseases, and cancer [2] [4] [9]. PQR620 modulates this pathway through:
The compound’s tissue-agnostic target engagement—evidenced by S6/AKT phosphorylation suppression in both neural and lymphoid tissues—supports its therapeutic versatility across oncology and neurology [4] [5] [9].
Disease Context | Model System | Key Biomarker Response | Functional Outcome | |
---|---|---|---|---|
Chronic epilepsy | Pilocarpine-treated mice | ↓ pS6 in hippocampus | ↑ Seizure threshold | |
Diffuse large B-cell lymphoma | SU-DHL-6 xenografts | ↓ p-4E-BP1, ↓ p-AKT (Ser473) | Tumor volume reduction (50%) | |
Tuberous sclerosis complex | mTOR hyperactivity models | Dual mTORC1/2 suppression | Potential for seizure control | [2] [4] [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7